Mitorubrinic acid, (S)-
CAS No.: 58958-07-9
Cat. No.: VC21344026
Molecular Formula: C21H16O9
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 58958-07-9 |
---|---|
Molecular Formula | C21H16O9 |
Molecular Weight | 412.3 g/mol |
IUPAC Name | (E)-3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
Standard InChI | InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m0/s1 |
Standard InChI Key | ZJIWQCFXEQSFGR-SHTLVRLNSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1C(=O)O[C@]2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O |
SMILES | CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O |
Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O |
Parameter | Value |
---|---|
CAS Number | 58958-07-9 |
Molecular Formula | C21H16O9 |
Molecular Weight | 412.3 g/mol |
IUPAC Name | (E)-3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
Standard InChIKey | ZJIWQCFXEQSFGR-SHTLVRLNSA-N |
Mitorubrinic acid, (S)- is part of the mitorubrin subclass of azaphilones, which includes related compounds such as (-)-mitorubrin, (-)-mitorubrinol, and (-)-mitorubrinal. These compounds primarily differ in the oxidation state of their accompanying disubstituted E-olefinic side chain .
Structural Characteristics
The structural architecture of mitorubrinic acid, (S)- features several key elements that contribute to its chemical reactivity and biological properties:
Core Structure
The molecular structure consists of an azaphilone scaffold with a characteristic 4H-pyran nucleus. The compound features a 7S configuration at the chiral center, which is crucial for its specific biological activities. The molecule contains a disubstituted, unsaturated carboxylic acid side chain that distinguishes it from other members of the mitorubrin family .
Functional Groups
Several functional groups contribute to the reactivity and properties of mitorubrinic acid, (S)-:
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Hydroxyl groups (-OH) at positions 2 and 4 of the methylbenzoyl moiety
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Carboxylic acid group (-COOH) in the prop-2-enoic acid side chain
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Methyl substituents that influence the electronic properties of the molecule
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Carbonyl groups (C=O) that participate in various biochemical interactions
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An ester linkage connecting the core structure to the orsellinic acid derivative
The presence of these functional groups creates a unique chemical profile that enables specific interactions with biological targets.
Natural Sources and Biosynthesis
Fungal Origins
Mitorubrinic acid, (S)- is primarily produced by various fungal species. It has been isolated from:
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Cochliobolus lunatus, where it was identified as a chlamydospore-like cell-inducing substance
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Penicillium funiculosum, particularly the mutant strain CCM F-8080, which has been optimized for production
These fungi synthesize mitorubrinic acid as part of their secondary metabolism, likely as a chemical defense mechanism against competing microorganisms.
Biological Activities
Mitorubrinic acid, (S)- exhibits several notable biological activities that may have potential therapeutic applications:
Antifungal Properties
The compound demonstrates significant antifungal activity through multiple mechanisms:
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Disruption of cellular processes in fungal pathogens
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Interference with metabolic pathways
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Potential inhibition of key enzymes involved in cell wall biosynthesis
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Disruption of mitochondrial function leading to cell death in susceptible fungi
These properties suggest potential applications in developing novel antifungal agents, particularly important given the increasing resistance to current antifungal medications.
Enzyme Inhibition
Mitorubrinic acid, (S)- has been identified as a trypsin inhibitor with an IC50 value of 41.05 μmol/L . This enzyme inhibitory activity could be exploited in various biochemical and pharmaceutical applications where controlled proteolysis is desired.
Production and Synthesis
Microbial Production
The production of mitorubrinic acid, (S)- has been optimized through fermentation of Penicillium funiculosum CCM F-8080. Research has identified the optimal conditions for maximizing yield:
Parameter | Optimal Condition |
---|---|
Carbon Source | Glucose (sole source) |
Nitrogen Source | (NH4)2HPO4 |
Glucose Concentration | 80 g/L |
(NH4)2HPO4 Concentration | 2 g/L |
Maximum Production | 814.9 mg/L |
The production is also influenced by the concentration of L-phenylalanine and inorganic phosphate in the culture medium .
Chemical Synthesis
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Elaboration and oxidative dearomatization of an isocoumarin intermediate
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Homologation using (t-butoxycarbonylmethylene)triphenylphosphorane
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Selective reduction of the lactone moiety with DIBAL-H in THF
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Esterification using Yamaguchi's lactonization conditions with 2,4,6-trichlorobenzoyl chloride
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Global cleavage of protective groups with 3 M HCl in refluxing dioxane
While this synthesis produces a racemic mixture, efforts are ongoing to develop an enantioselective synthesis that would yield specifically the biologically active (S)- enantiomer.
Research Applications
The unique properties of mitorubrinic acid, (S)- have led to several research applications:
Pharmaceutical Development
As a lead compound for antifungal drug development, mitorubrinic acid offers a novel scaffold that could potentially address issues of resistance to conventional antifungal agents. Its mechanism of action, which differs from many current antifungals, makes it particularly valuable in this context.
Enzyme Inhibition Studies
The trypsin inhibitory activity of mitorubrinic acid makes it useful in studies of proteolytic enzymes and their roles in various biological processes. With an IC50 value of 41.05 μmol/L, it provides a moderate inhibitory effect that can be utilized in biochemical assays and enzyme kinetics studies .
Synthetic Chemistry
The complex structure of mitorubrinic acid presents an interesting challenge for synthetic chemists, leading to the development of new methodologies for constructing complex molecular architectures. The successful total synthesis demonstrates approaches that may be applicable to other natural products with similar structural features .
Chemical Reactivity
Reactivity with Nucleophiles
A distinctive feature of azaphilones, including mitorubrinic acid, is their reactivity toward nucleophiles, particularly primary amines. This reactivity is attributed to the 4H-pyran nucleus, which readily undergoes substitution reactions to form vinylogous 4-pyridones.
This reactivity has been studied in the context of the biological activity of mitorubrinic acid. Research has shown that there is a positive correlation between the chemical reactivity with methylamine and the biological activity related to chlamydospore induction . This suggests that the native structure is crucial for the biological function, as the reaction products lose this activity.
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